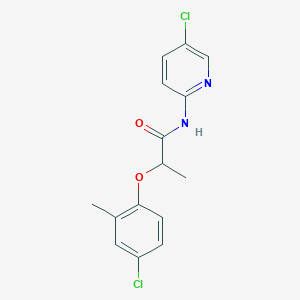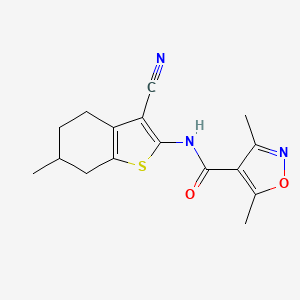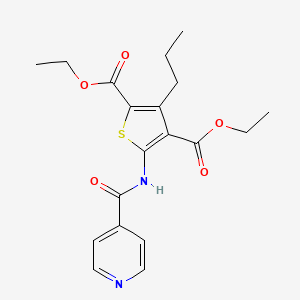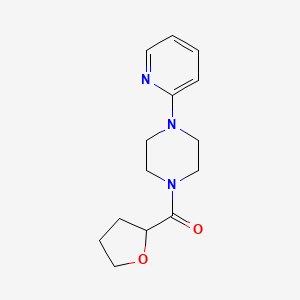![molecular formula C18H18N2O6S B4180597 N-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4180597.png)
N-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as MLN-4760, is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays an important role in many physiological processes, including inflammation, immune response, and memory formation. By inhibiting PDE4, MLN-4760 increases the levels of cAMP, leading to a variety of biochemical and physiological effects.
Mechanism of Action
N-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide exerts its effects by inhibiting PDE4, which leads to an increase in cAMP levels. cAMP activates a variety of downstream signaling pathways, including the protein kinase A (PKA) pathway, which plays a key role in many physiological processes. By increasing cAMP levels, this compound enhances the activity of PKA and other downstream effectors, leading to a variety of biochemical and physiological effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, bronchodilatory, and cognitive-enhancing effects. In animal models of asthma and COPD, this compound has been found to reduce inflammation and improve lung function by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to enhance memory formation and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide is a potent and selective inhibitor of PDE4, making it a useful tool for studying the role of cAMP signaling in various physiological processes. However, like all experimental compounds, this compound has certain limitations that must be taken into account when designing experiments. For example, this compound may have off-target effects on other enzymes or signaling pathways, which could confound the interpretation of experimental results. Additionally, this compound may have different effects in different cell types or animal models, which could limit its generalizability to other systems.
Future Directions
There are many potential future directions for research on N-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide and related compounds. One area of interest is the development of more selective PDE4 inhibitors that target specific isoforms of the enzyme. Another area of interest is the use of this compound and related compounds as therapeutic agents for a variety of diseases, including asthma, COPD, and Alzheimer's disease. Finally, there is interest in exploring the role of cAMP signaling in other physiological processes, such as metabolism and circadian rhythms, and the potential use of PDE4 inhibitors as modulators of these processes.
Scientific Research Applications
N-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders such as Alzheimer's disease. In preclinical studies, this compound has been shown to reduce inflammation and improve lung function in animal models of asthma and COPD. Additionally, this compound has been found to enhance memory formation and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-18(13-4-5-16-17(10-13)26-12-25-16)19-14-2-1-3-15(11-14)27(22,23)20-6-8-24-9-7-20/h1-5,10-11H,6-9,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKBOINEHTYGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chlorobenzamide](/img/structure/B4180514.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180522.png)

![3-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4180538.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180541.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4180549.png)

![5-methyl-4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4180569.png)
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4180577.png)

![1-(2-chloro-4-fluorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4180586.png)

![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(phenylthio)acetamide](/img/structure/B4180592.png)